![molecular formula C22H27N5O3 B2816407 N-(3-fluoro-4-methylphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide CAS No. 1217073-63-6](/img/structure/B2816407.png)
N-(3-fluoro-4-methylphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide
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Overview
Description
“N-(3-fluoro-4-methylphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a pyrazinyl group, and a phenylthio group, along with a fluoro-methylphenyl group . These groups could potentially interact through a variety of non-covalent interactions, influencing the compound’s overall properties and behavior .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups like the amide, pyrazine, and thioether could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of various functional groups and the overall shape and size of the molecule would affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Radiotracer for CB1 Cannabinoid Receptors
A compound structurally similar to N-(3-fluoro-4-methylphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide, N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, has been synthesized and evaluated as a potential radiotracer for studying CB1 cannabinoid receptors in the animal brain using positron emission tomography. The synthesis process demonstrated the feasibility of nucleophilic displacement of bromide with [18F]fluoride (Katoch-Rouse & Horti, 2003).
Antitubercular and Antibacterial Activities
Novel N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, similar in structure to N-(3-fluoro-4-methylphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide, have been synthesized and screened for their antitubercular and antibacterial activities. These derivatives, including difluoro-4-chlorophenyl and 6-chloropyridine-3-yl derivatives, showed more potent activity than reference drugs Pyrazinamide and Streptomycin (Bodige et al., 2020).
Glycine Transporter 1 Inhibitor
A structurally related compound, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, has been identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This inhibitor, along with its structurally diverse backup compound, exhibited potent GlyT1 inhibitory activity and favorable pharmacokinetics, suggesting potential application in neuropsychiatric disorders (Yamamoto et al., 2016).
CB1 Cannabinoid Receptor Antagonists
Compounds structurally similar to N-(3-fluoro-4-methylphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide have been designed and synthesized as potent and selective brain cannabinoid CB1 receptor antagonists. These compounds have been explored for their potential therapeutic applications in antagonizing harmful side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
Met Kinase Inhibitor
N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a compound with a similar structure, has been identified as a selective and orally efficacious inhibitor of the Met kinase superfamily. This compound showed complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model, indicating potential applications in cancer treatment (Schroeder et al., 2009).
Future Directions
properties
IUPAC Name |
6,8-dimethyl-2-[2-(3-methylanilino)-2-oxoethyl]-N-(2-methylpropyl)-1-oxopyrrolo[1,2-d][1,2,4]triazine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-13(2)10-23-21(29)19-15(4)20-22(30)27(24-12-26(20)16(19)5)11-18(28)25-17-8-6-7-14(3)9-17/h6-9,12-13H,10-11H2,1-5H3,(H,23,29)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMGBXRVXVJMDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=C(C(=C(N3C=N2)C)C(=O)NCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dimethyl-2-{[(3-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide |
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